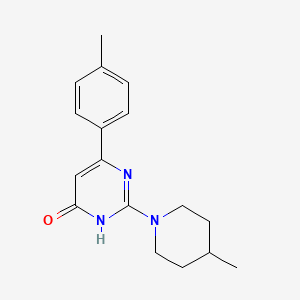
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone, also known as MPMP, is a novel pyrimidinone derivative that has shown promising results in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory. 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone in lab experiments is its ability to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes. This makes it a useful tool for studying the mechanisms of learning and memory. However, one of the limitations of using 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone. One potential area of research is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is its use in studying the mechanisms of learning and memory. Additionally, further studies are needed to determine the potential toxicity and safety of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone. Overall, 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has shown promising results in scientific research and has the potential to be a useful tool in various fields.
Synthesemethoden
The synthesis of 6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone involves several steps, including the reaction of 4-methylphenylhydrazine with 4-methyl-1-piperidinol to form the hydrazone intermediate. This intermediate is then cyclized with ethyl acetoacetate to produce the pyrimidinone derivative. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
6-(4-methylphenyl)-2-(4-methyl-1-piperidinyl)-4(3H)-pyrimidinone has been studied for its potential use in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter systems. In neuroscience, it has been investigated for its potential use in studying the mechanisms of learning and memory.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-3-5-14(6-4-12)15-11-16(21)19-17(18-15)20-9-7-13(2)8-10-20/h3-6,11,13H,7-10H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYIEQMCNLGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)

![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)

![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)

![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)

![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-{[3-(1-pyrrolidinyl)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B6077610.png)
![4-chloro-2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B6077612.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
